molecular formula C15H11FO5 B6408681 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid CAS No. 1261987-08-9

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6408681
CAS No.: 1261987-08-9
M. Wt: 290.24 g/mol
InChI Key: LWMHACWMEOQQCG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid is an organic compound with a complex structure It is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a hydroxybenzoic acid moiety

Properties

IUPAC Name

3-(3-fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)11-3-8(4-12(16)5-11)9-2-10(14(18)19)7-13(17)6-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHACWMEOQQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691521
Record name 3'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-08-9
Record name 3'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the use of 3-fluoro-5-methoxycarbonylphenylboronic acid as a starting material . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The purity of the final product is crucial, and it is often achieved through recrystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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